![molecular formula C13H12O3 B1277407 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 26481-13-0](/img/structure/B1277407.png)
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
“3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a coumarin derivative . It is functionally related to an umbelliferone .
Synthesis Analysis
The synthesis of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” involves several steps. Initially, 7-hydroxy-4-methyl-2H-chromen-2-one was formed through Pechmann reaction between resorcinol and ethyl acetoacetate . Then, 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one was prepared via reacting 7-hydroxy-4-methyl-2H-chromen-2-one with excess of epichlorohydrin in the presence of K2CO3 under reflux .
Molecular Structure Analysis
The molecular structure of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” is complex and involves several key components .
Chemical Reactions Analysis
The chemical reactions involving “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” are diverse. For instance, it can react with bromine in glacial acetic acid to form a bromoacetate derivative . It can also react with 2-aminobenzothiazole to form a benzothiazol-2-ylamino)acetate derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” include a molecular weight of 216.23 g/mol, a topological polar surface area of 46.5 Ų, and a complexity of 343 .
Scientific Research Applications
Anticancer Activity
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its ability to inhibit tumor growth and induce apoptosis. The compound’s unique structure and biological properties make it an interesting candidate for further studies in cancer therapy .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Studies have examined the anti-inflammatory effects of 7-hydroxy-4-methylcoumarin . It may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antioxidant Capacity
As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders, has been explored .
Anti-HIV Activity
Researchers have investigated the inhibitory effects of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one against HIV. Its interaction with viral enzymes and potential as an anti-HIV agent have been studied .
Anti-Alzheimer’s Potential
Given its antioxidant and anti-inflammatory properties, this compound has been evaluated for its role in Alzheimer’s disease. It may help protect neurons and mitigate neurodegeneration .
Anti-Tuberculosis Activity
7-hydroxy-4-methylcoumarin: has shown promise as an anti-tuberculosis agent. Researchers have explored its effects against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Safety and Hazards
Future Directions
Future research on “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” could focus on its potential applications in medicine, given its inhibitory effects on lipoxygenase and cyclooxygenase metabolism . Additionally, further studies could explore its synthesis procedures and potential for creating new derivatives .
Mechanism of Action
Target of Action
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones that have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties . .
Mode of Action
Coumarins, the parent compounds, have been tested for various biological properties such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors
Biochemical Pathways
Coumarins, the parent compounds, have been tested for various biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Coumarins, the parent compounds, have been tested for various biological properties, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHWJKLCRPGLEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422266 |
Source
|
Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26481-13-0 |
Source
|
Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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